molecular formula C27H27Cl2NO4 B2606371 (2,4-dichlorophenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 680604-17-5

(2,4-dichlorophenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2606371
CAS RN: 680604-17-5
M. Wt: 500.42
InChI Key: PFPNUKALNFFJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2,4-dichlorophenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone has a molecular formula of C27H27Cl2NO4 . Its average mass is 500.414 Da and its mono-isotopic mass is 499.131714 Da . This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including two chlorophenyl groups, an ethylphenoxy group, a dihydroisoquinolinyl group, and a methanone group . These functional groups contribute to the compound’s reactivity and properties.

Scientific Research Applications

Synthesis and Properties

The synthesis and characterization of similar compounds involve complex organic reactions aimed at producing molecules with specific functional groups that could lead to desired properties, such as antioxidant capabilities or cytotoxic activity against cancer cells. For example, the synthesis of bromophenols from diphenylmethane derivatives demonstrates the antioxidant power of these synthesized compounds through various in vitro assays (Balaydın et al., 2010). Similarly, the discovery of new natural compounds through the analysis of plant extracts, such as benzylisoquinoline alkaloids from Beilschmiedia brevipes, showcases the ongoing search for compounds with potential therapeutic applications (Pudjiastuti et al., 2010).

Potential Applications

Compounds with structural similarities have been explored for their potential applications in medicine and pharmacology, particularly for their anticancer and antimicrobial properties. The synthesis of novel derivatives is often motivated by the search for compounds with improved activity and reduced toxicity. For instance, specific tetrahydroisoquinoline derivatives have been investigated for their tumor-specific cytotoxicity, indicating the potential for cancer treatment (Hatano et al., 2009). Additionally, research into quinazolines as antimicrobial agents further illustrates the medicinal chemistry applications of these synthetic efforts (Desai et al., 2007).

properties

IUPAC Name

(2,4-dichlorophenyl)-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27Cl2NO4/c1-4-17-5-8-20(9-6-17)34-16-24-22-15-26(33-3)25(32-2)13-18(22)11-12-30(24)27(31)21-10-7-19(28)14-23(21)29/h5-10,13-15,24H,4,11-12,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPNUKALNFFJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=C(C=C4)Cl)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-dichlorophenyl)(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

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